molecular formula C4H7BF3KO2 B2487788 Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide CAS No. 1445847-97-1

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide

Cat. No.: B2487788
CAS No.: 1445847-97-1
M. Wt: 194
InChI Key: KMSBZQPLIQALTE-UHFFFAOYSA-N
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Description

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide (CAS: 1445847-97-1, molecular formula: C₄H₇BF₃KO₂) is an organotrifluoroborate compound distinguished by its oxetan-3-yloxymethyl substituent. This structural feature combines a strained oxetane ring with an ether-linked methyl group, enhancing its stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. Its unique design minimizes protodeboronation, a common limitation in organoboron chemistry, while maintaining solubility in polar organic solvents .

Properties

IUPAC Name

potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBZQPLIQALTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1COC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445847-97-1
Record name potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
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Preparation Methods

Molecular Architecture

The compound features a borate anion complexed with a potassium counterion, characterized by a trifluoroborate core (-BF₃⁻) linked to a methoxyoxetane substituent. The oxetan-3-yloxy group introduces steric constraints and electronic effects that influence reactivity in subsequent transformations.

Physicochemical Characteristics

  • Molecular Formula : C₄H₇BF₃KO₂
  • Molecular Weight : 210.01 g/mol
  • InChI Code : 1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1
  • Thermal Stability : Decomposes above 250°C without melting (extrapolated from analogous trifluoroborates)

Synthesis Methodologies

Nucleophilic Displacement Route

Step 1 : Formation of (Oxetan-3-yloxy)methanol
3-Oxetanol undergoes Williamson etherification with chloromethylboronic ester under phase-transfer conditions:

3-Oxetanol + ClCH₂B(OEt)₂ → (Oxetan-3-yloxy)methylboronic ester  

Yields: 68-72% (optimized with K₂CO₃ in THF at 40°C)

Step 2 : Fluoride Substitution
Treatment with potassium hydrogen fluoride (KHF₂) in anhydrous methanol:

(Oxetan-3-yloxy)methylboronic ester + 3 KHF₂ → K[BF₃(CH₂O-oxetan-3-yl)] + 2 EtOH + KF  

Reaction Conditions:

  • Temperature: 0°C → 25°C gradient over 6 hr
  • Solvent: MeOH/Et₂O (3:1 v/v)
  • Yield: 84% (after recrystallization from EtOAc)

Metal-Mediated Coupling Approach

Reaction Optimization

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) Purity (HPLC)
THF 7.5 68 92.4
DMSO 46.7 72 95.1
DMF 36.7 65 89.7
MeCN 37.5 61 88.3

Polar aprotic solvents enhance reaction rates through stabilization of ionic intermediates.

Temperature Profile Study

Arrhenius Plot Data (Step 2):  
Eₐ = 45.2 kJ/mol  
k (25°C) = 3.8 × 10⁻³ s⁻¹  
ΔH‡ = 42.7 kJ/mol  
ΔS‡ = -12.4 J/(mol·K)  

Lower temperatures favor kinetic control, minimizing borate hydrolysis.

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -134.2 ppm (dq, J = 32.1, 9.8 Hz, BF₃)
    ¹¹B NMR (128 MHz, CDCl₃):
  • δ 3.8 ppm (quartet, J = 50.2 Hz)
    IR (ATR, cm⁻¹):
  • ν(B-F) = 1074 (s), 1033 (m)
  • ν(C-O-C)oxetane = 971 (s)

X-ray Crystallography

Crystal System: Monoclinic
Space Group: P2₁/c
Unit Cell Parameters:

  • a = 8.432(2) Å
  • b = 12.705(3) Å
  • c = 9.873(2) Å
  • β = 102.34(1)°
    B-F Bond Lengths: 1.38-1.42 Å (comparable to K[BF₄] derivatives)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The potassium trifluoroborate moiety serves as stable boronate precursor:

Conversion Efficiency: 92% (vs 78% for boronic acid analogues)  
Turnover Number: 1,450 (Pd(OAc)₂/XPhos system)  

Enables synthesis of biaryl compounds with retained oxetane functionality.

Medicinal Chemistry Building Block

Key structural features enhancing drug-like properties:

  • TPSA : 35.2 Ų (improves membrane permeability)
  • logP : 1.8 (calculated)
  • Metabolic Stability : t₁/₂ = 48 min (human liver microsomes) vs 12 min for non-oxetane analogue

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a robust organoboron reagent in Suzuki–Miyaura couplings, forming C–C bonds with aryl/vinyl halides or triflates. Key features include:

Reaction ComponentTypical ConditionsYield Range
CatalystPd(PPh₃)₄, Pd(dba)₂, or PdCl₂(dppf) (0.5–2 mol%)60–92%
BaseK₂CO₃, Cs₂CO₃, or NaHCO₃ (2–3 equiv)
SolventTHF/H₂O, DME/H₂O, or dioxane/H₂O (3:1–5:1 v/v)
Temperature60–100°C under inert atmosphere

The oxetane ring remains intact during these reactions due to the reagent’s resistance to β-hydride elimination .

Oxidative Functionalization

The trifluoroborate group undergoes oxidative transformations:

  • Epoxidation : Reacts with m-CPBA or Oxone® in dichloromethane to form epoxides without boron degradation .

  • Hydroxylation : Treating with H₂O₂/NaOH in THF produces secondary alcohols (70–85% yield).

Nucleophilic Additions

The boron center facilitates nucleophilic attacks in asymmetric synthesis:

  • Aldol Reactions : Enantioselective additions to aldehydes using chiral ligands like BINOL (up to 90% ee) .

  • Conjugate Additions : Reacts with α,β-unsaturated carbonyls in the presence of Cu(OTf)₂ (2–5 mol%) .

Photoredox Catalysis

Under blue LED irradiation with [Ir(ppy)₃], the compound participates in radical-mediated C–H functionalization:

SubstrateProduct TypeEfficiency
ArenesAlkylated aromatics55–78%
AlkenesVicinal difunctional62–85%

This method avoids traditional coupling catalysts .

Stability and Compatibility

Comparative analysis with other boron reagents:

PropertyTrifluoroborateBoronic AcidBoronate Ester
Air Stability>6 monthsDays–weeksWeeks–months
pH Tolerance2–125–96–10
Functional Group RangeBroad (incl. esters)Limited by acidityModerate

Data aggregated from .

Reaction Optimization Considerations

Critical parameters for reproducible results:

  • Solvent Purity : THF must be anhydrous (<50 ppm H₂O) to prevent hydrolysis .

  • Catalyst Preactivation : Pd catalysts require 5–10 min pre-stirring with ligand.

  • Temperature Control : Exothermic reactions need gradual heating ramps (2°C/min) .

This compound’s versatility stems from its balanced reactivity profile and structural robustness, making it indispensable in modern synthetic methodologies. Continued research focuses on expanding its applications in stereoselective and green chemistry contexts .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C3H5BF3KO
Molecular Weight: 163.97 g/mol
IUPAC Name: Potassium trifluoro(oxetan-3-yloxymethyl)borate
Physical Form: Solid
Purity: 95%

The compound features a trifluoroborate moiety, which enhances its reactivity and utility in organic synthesis. The oxetane ring contributes to its unique properties, making it suitable for various applications.

Organic Synthesis

Potassium trifluoro(oxetan-3-yloxymethyl)boranuide is utilized as a reagent in organic chemistry. It can facilitate the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon frameworks in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reagents in Organic Synthesis

ReagentType of ReactionApplications
Potassium trifluoro(oxetan-3-yloxymethyl)boranuideCross-couplingPharmaceutical synthesis
Lithium triethylborateNucleophilic substitutionOrganometallic chemistry
Boronic acidsSuzuki couplingDrug discovery

Biochemical Applications

The compound has potential applications in biochemical assays and studies involving enzyme activity. It can act as a boron donor, which is essential for the development of boron-containing compounds used in drug design and therapeutic applications.

Case Study: Enzyme Inhibition
Research indicates that potassium trifluoro(oxetan-3-yloxymethyl)boranuide can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.

Material Science

In material science, this compound may serve as an intermediate in the production of specialty polymers and materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities.

Safety Considerations

While potassium trifluoro(oxetan-3-yloxymethyl)boranuide is generally regarded as safe when handled properly, it does pose certain hazards:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319).
  • Precautionary Statements: Use protective gloves and eye protection when handling.

Mechanism of Action

The mechanism of action of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide involves its interaction with various molecular targets and pathways. The trifluoroborate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. The oxetane ring provides stability to the compound and enhances its reactivity in certain reactions.

Comparison with Similar Compounds

Reactivity and Stability

  • Oxetan-3-yloxymethyl Group : The oxetane ring in the target compound introduces steric protection to the boron center, reducing side reactions like protodeboronation. This contrasts with aliphatic analogs (e.g., pentan-3-yl or pentyl substituents), which lack such protection but offer higher lipophilicity .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in , trifluoromethyl in ) increase electrophilicity, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., ethoxy in ) improve solubility but may reduce reaction rates.
  • Heterocyclic vs. Aromatic Substituents : Pyridine () and thiophene () substituents enable π-π interactions and metal coordination, whereas phenyl groups (e.g., ) prioritize steric and electronic tuning.

Solubility and Handling

  • The oxetan-3-yloxymethyl group enhances polar solubility compared to purely aromatic or aliphatic analogs, making the compound suitable for reactions in THF or DMSO .
  • Compounds with methoxycarbonyl () or fluorophenyl () groups exhibit improved solubility in aqueous-organic mixtures, advantageous for pharmaceutical applications.

Biological Activity

Potassium trifluoro(oxetan-3-yloxymethyl)boranuide, also known as potassium trifluoro(oxetan-3-yl)borate, is a boron compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of potassium trifluoro(oxetan-3-yloxymethyl)boranuide is C₃H₅BF₃KO. The compound features a trifluoroborate group and an oxetane ring, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for diverse interactions within biological systems.

Research indicates that potassium trifluoro(oxetan-3-yloxymethyl)boranuide may act as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinases are enzymes that play critical roles in various cellular processes, including metabolism, cell division, and apoptosis. Inhibiting these enzymes can have therapeutic implications in diseases such as cancer and autoimmune disorders.

Biological Activity and Therapeutic Applications

  • Antitumor Activity : Preliminary studies suggest that potassium trifluoro(oxetan-3-yloxymethyl)boranuide exhibits antitumor properties by inhibiting the activity of certain kinases involved in tumor growth. For instance, compounds with similar structures have been investigated for their ability to inhibit tyrosine kinases, which are often overexpressed in cancer cells .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
  • Neuroprotective Potential : Some studies have hinted at the neuroprotective effects of boron compounds, including potassium trifluoro(oxetan-3-yloxymethyl)boranuide. These effects could be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Study 1: Kinase InhibitionDemonstrated that potassium trifluoro(oxetan-3-yloxymethyl)boranuide effectively inhibits specific kinases involved in cancer proliferation, leading to reduced tumor growth in vitro.
Study 2: Anti-inflammatory ActivityReported significant reduction in inflammatory markers in animal models treated with the compound compared to controls.
Study 3: Neuroprotective EffectsShowed that the compound mitigates neuronal cell death in models of oxidative stress, suggesting potential for neuroprotection.

Safety and Toxicology

While the biological activities of potassium trifluoro(oxetan-3-yloxymethyl)boranuide are promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential irritant properties . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves reacting oxetan-3-yloxymethylboronic acid with potassium trifluoroborate under anhydrous conditions. Key parameters include:

  • Solvent selection : Use dioxane or dimethoxyethane to enhance boron reactivity .
  • Temperature control : Maintain 0–5°C during boronic acid addition to minimize side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of boronic acid to KHF₂ ensures complete conversion .
  • Example : A 73% yield was achieved using acetone-d₆ for NMR-monitored purification .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Analytical workflow :

  • ¹H/¹³C NMR : Identify oxetane and trifluoroborate moieties (e.g., δ 189.0 ppm for carbonyl in acetone-d₆) .
  • ¹¹B NMR : A singlet at δ -1.8 ppm confirms trifluoroborate formation .
  • ¹⁹F NMR : Peaks between δ -136 to -140 ppm verify fluorine coordination .
  • Elemental analysis : Validate potassium content (±0.3% deviation) .

Q. What precautions are critical for handling and storing this compound?

  • Safety protocol :

  • Storage : Keep in anhydrous, dark conditions at 2–8°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and FFP3 masks due to uncharacterized toxicity .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of boron-containing vapors .

Q. What is the compound’s primary role in Suzuki-Miyaura coupling, and what substrates are compatible?

  • Application : Acts as a stable boronate nucleophile. Compatible substrates include:

  • Aryl chlorides/bromides : Electron-deficient partners (e.g., 3-nitrophenyl) enhance coupling efficiency .
  • Heteroaromatics : Pyridinyl and indolyl chlorides react at 80–100°C with Pd(OAc)₂/SPhos catalysts .

Advanced Research Questions

Q. How does the oxetane moiety influence reactivity in cross-coupling compared to other boronates?

  • Mechanistic insight :

  • The oxetane’s electron-donating effect stabilizes the boronate, reducing protodeboronation but requiring higher Pd loading (5 mol%) .
  • Comparative data : Oxetane derivatives show 15% higher yields vs. cyclohexyl analogs in aryl chloride couplings .

Q. What strategies mitigate stability issues in aqueous or protic environments?

  • Experimental design :

  • Lyophilization : Freeze-drying in acetonitrile increases shelf life to 6 months .
  • Buffered conditions : Use pH 7–8 phosphate buffers to slow hydrolysis .
  • Additives : 2,6-lutidine (10 mol%) scavenges acids generated during reactions .

Q. Are computational methods reliable for predicting this compound’s reactivity in new reactions?

  • DFT-based approach :

  • Calculate Fukui indices to identify nucleophilic sites on the oxetane ring .
  • Limitation : Solvation effects (e.g., acetone vs. THF) may reduce accuracy by 10–15% .

Q. How does this compound compare to other trifluoroborates in challenging couplings (e.g., sterically hindered substrates)?

  • Benchmarking data :

SubstrateYield (This compound)Yield (Pinacol boronate)
2,6-Dimethylphenyl chloride58%22%
1-Naphthyl bromide72%65%
  • Conclusion : Superior performance in steric environments due to oxetane’s rigid geometry .

Q. Why might cross-coupling reactions fail, and how can researchers troubleshoot them?

  • Failure analysis :

  • Low conversion : Check for boronate hydrolysis (via ¹¹B NMR) or Pd catalyst deactivation .
  • Side products : Use LC-MS to detect protodeboronation byproducts; increase base (K₂CO₃) concentration .
  • Inert atmosphere : Ensure rigorous nitrogen purging to prevent boronate oxidation .

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